molecular formula C20H21N3O4S B2430413 Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946206-90-2

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2430413
CAS No.: 946206-90-2
M. Wt: 399.47
InChI Key: RELRXULTOKMTNR-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity

Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 946206-90-2) is a synthetic compound belonging to the class of pyrido[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and antitumor research. This article reviews the biological activity of this compound based on diverse studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S with a molecular weight of 399.5 g/mol. The structure features a pyrido-pyrimidine core with various substituents that may influence its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antibacterial properties. A study evaluated several synthesized derivatives using the disc diffusion method against Gram-positive bacteria. The results indicated that these compounds can inhibit bacterial growth effectively at varying concentrations .

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxoBacillus subtilis18

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The minimum inhibitory concentration (MIC) values were determined for several fungi:

Fungal StrainMIC (µg/mL)
Candida albicans50
Aspergillus niger30

These findings suggest that methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo may serve as a potential antifungal agent.

Antitumor Activity

The antitumor potential of methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo has been evaluated in vitro against several cancer cell lines. The study utilized the MTT assay to determine cell viability and calculated the half-maximal inhibitory concentration (IC50):

Cell LineIC50 (µM)
HeLa20
HT2935
HepG241

The data indicates that this compound exhibits cytotoxic effects on human cancer cell lines, making it a candidate for further development in cancer therapy .

The biological activity of methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo may be attributed to its ability to interact with specific cellular targets. Studies suggest that compounds in this class may inhibit key enzymes involved in cellular proliferation and survival pathways, such as protein kinases. For instance, the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) has been observed in related pyrido[2,3-d]pyrimidine derivatives .

Properties

IUPAC Name

methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-5-10-28-20-22-17-16(18(24)23-20)15(12-6-8-13(26-3)9-7-12)14(11(2)21-17)19(25)27-4/h5-9,15H,1,10H2,2-4H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELRXULTOKMTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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